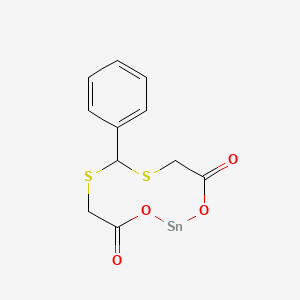
1,3,6,8,2-Dioxadithiastannecane-4,10-dione, 7-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,6,8,2-Dioxadithiastannecane-4,10-dione, 7-phenyl- is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry. This particular compound features a unique structure with a tin atom coordinated to oxygen and sulfur atoms, forming a heterocyclic ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8,2-Dioxadithiastannecane-4,10-dione, 7-phenyl- typically involves the reaction of tin(IV) chloride with a dithiol and a phenyl-substituted diketone. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands. The use of automated systems and precise control of reaction conditions are crucial for the efficient production of high-purity 1,3,6,8,2-Dioxadithiastannecane-4,10-dione, 7-phenyl-.
化学反应分析
Types of Reactions
1,3,6,8,2-Dioxadithiastannecane-4,10-dione, 7-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diketone moiety to diols.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and are carried out under an inert atmosphere.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the substituent introduced.
科学研究应用
1,3,6,8,2-Dioxadithiastannecane-4,10-dione, 7-phenyl- has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, as it can induce apoptosis in cancer cells.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3,6,8,2-Dioxadithiastannecane-4,10-dione, 7-phenyl- involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, leading to the disruption of protein function. This binding can trigger a cascade of cellular events, including the induction of oxidative stress and apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
相似化合物的比较
Similar Compounds
1,3,6,8,2-Dioxadithiastannecane-4,10-dione: Lacks the phenyl group, resulting in different chemical properties.
1,3,6,8,2-Dioxadithiastannecane-4,10-dione, 7-methyl-: Substituted with a methyl group instead of a phenyl group, leading to variations in reactivity and biological activity.
1,3,6,8,2-Dioxadithiastannecane-4,10-dione, 7-ethyl-: Similar to the methyl-substituted compound but with an ethyl group.
Uniqueness
1,3,6,8,2-Dioxadithiastannecane-4,10-dione, 7-phenyl- is unique due to the presence of the phenyl group, which enhances its stability and reactivity. The phenyl group also contributes to the compound’s ability to interact with biological molecules, making it a valuable compound in medicinal chemistry and materials science.
属性
CAS 编号 |
5980-66-5 |
|---|---|
分子式 |
C11H10O4S2Sn |
分子量 |
389.0 g/mol |
IUPAC 名称 |
7-phenyl-1,3,6,8,2λ2-dioxadithiastannecane-4,10-dione |
InChI |
InChI=1S/C11H12O4S2.Sn/c12-9(13)6-16-11(17-7-10(14)15)8-4-2-1-3-5-8;/h1-5,11H,6-7H2,(H,12,13)(H,14,15);/q;+2/p-2 |
InChI 键 |
AOANVFQSYYVSCH-UHFFFAOYSA-L |
规范 SMILES |
C1C(=O)O[Sn]OC(=O)CSC(S1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















